Thermodynamic Stability: 1H-Indazole-6-carboxylic Acid Exhibits 12.7 kJ·mol⁻¹ Lower Gas-Phase Enthalpy of Formation than 1H-Indazole-5-carboxylic Acid
Experimental determination of molar standard enthalpies of formation reveals that 1H-indazole-6-carboxylic acid is thermodynamically more stable than its 5-carboxy positional isomer. The gas-phase enthalpy of formation (ΔfH°m(g)) for 1H-indazole-6-carboxylic acid was measured at -40.3 ± 3.0 kJ·mol⁻¹, compared to -27.6 ± 3.2 kJ·mol⁻¹ for 1H-indazole-5-carboxylic acid, a difference of 12.7 kJ·mol⁻¹ favoring the 6-carboxy isomer [1]. This stability difference arises from intramolecular hydrogen-bonding patterns and electronic distribution unique to the 6-position substitution.
| Evidence Dimension | Gas-phase standard molar enthalpy of formation (ΔfH°m(g)) |
|---|---|
| Target Compound Data | -40.3 ± 3.0 kJ·mol⁻¹ |
| Comparator Or Baseline | 1H-indazole-5-carboxylic acid: -27.6 ± 3.2 kJ·mol⁻¹ |
| Quantified Difference | 12.7 kJ·mol⁻¹ more negative (more stable) |
| Conditions | Experimental determination via combustion calorimetry and Knudsen effusion; gas-phase values derived from sublimation enthalpy corrections |
Why This Matters
Greater thermodynamic stability translates to reduced degradation during high-temperature synthetic steps and longer storage shelf-life, reducing procurement frequency and synthesis failure rates.
- [1] Zúñiga-Gutierrez, B. (2020). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Journal of Thermal Analysis and Calorimetry, 139(6), 3919-3927. View Source
